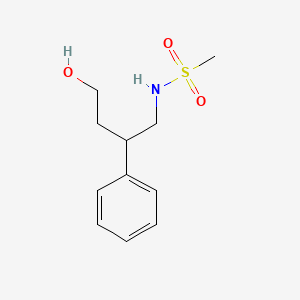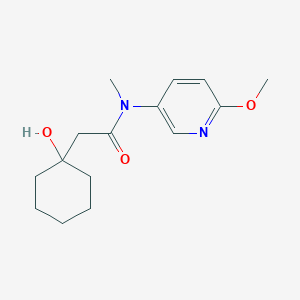![molecular formula C9H13BrO3S2 B6640354 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, and is frequently dysregulated in cancer. BKM120 has shown promise as an anticancer agent in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is a selective inhibitor of class I PI3K isoforms, which are involved in cell growth, survival, and metabolism. By inhibiting these isoforms, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol decreases the activity of downstream signaling pathways, including AKT/mTOR and ERK, which are critical for cell growth and survival.
Biochemical and Physiological Effects:
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has been shown to induce apoptosis (programmed cell death) in cancer cells, decrease cell proliferation, and inhibit tumor growth in preclinical models. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has also been shown to have an effect on glucose metabolism, which may be relevant for its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is its selectivity for class I PI3K isoforms, which allows for more targeted inhibition of the PI3K pathway. However, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol can also have off-target effects, which may limit its usefulness in certain settings. Additionally, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol can be difficult to solubilize, which can make it challenging to use in certain experimental systems.
Orientations Futures
There are several potential future directions for the study of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, there is interest in developing more potent and selective inhibitors of the PI3K pathway, which may have improved efficacy and fewer off-target effects.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol involves several steps, starting with the reaction of 5-bromothiophene-3-carboxaldehyde with methylsulfonyl chloride to form 5-bromothiophene-3-carboxaldehyde methyl sulfone. This intermediate is then reacted with 2-methylpropan-1-ol in the presence of a base to yield 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol.
Applications De Recherche Scientifique
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has been extensively studied in preclinical models of cancer, where it has shown activity against a variety of tumor types, including breast, prostate, lung, and glioblastoma. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol works by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to decreased cell growth and survival, ultimately resulting in tumor regression.
Propriétés
IUPAC Name |
3-[(5-bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3S2/c1-7(3-11)5-15(12,13)6-8-2-9(10)14-4-8/h2,4,7,11H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCAQDDHJXSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS(=O)(=O)CC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)


![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)